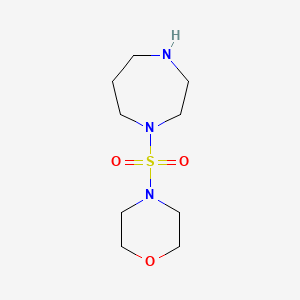

1-(4-Morpholinylsulfonyl)-1,4-diazepane

Description

Contextualizing Nitrogen Heterocycles in Contemporary Organic Synthesis Research

Nitrogen heterocycles, organic compounds containing at least one nitrogen atom within a ring structure, are of paramount importance in the chemical sciences. Their prevalence in nature, particularly in alkaloids, vitamins, and nucleic acids, has long inspired chemists to explore their synthesis and applications. In contemporary organic synthesis, nitrogen heterocycles serve as versatile building blocks for the construction of complex molecules with diverse functionalities. They are integral to the development of pharmaceuticals, agrochemicals, and materials with novel electronic and optical properties. The ability of the nitrogen atom to participate in hydrogen bonding and act as a Lewis base imparts unique reactivity and binding capabilities to these molecules, making them ideal candidates for targeting biological macromolecules.

The Significance of the 1,4-Diazepane Scaffold in Advanced Chemical Architectures

The 1,4-diazepane ring system, a seven-membered heterocycle with two nitrogen atoms at positions 1 and 4, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds. The inherent flexibility of the seven-membered ring allows it to adopt various conformations, enabling it to interact with a wide range of biological targets. Derivatives of 1,4-diazepane have been investigated for a plethora of therapeutic applications, including as anticonvulsants, anxiolytics, and antipsychotics. nih.gov The strategic placement of the two nitrogen atoms provides opportunities for functionalization, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity.

Below is a table summarizing some of the key physicochemical properties of the parent 1,4-diazepane molecule.

| Property | Value |

| Molecular Formula | C₅H₁₂N₂ |

| Molar Mass | 100.16 g/mol |

| Melting Point | 42 °C |

| Boiling Point | 168–170 °C |

| Note: Data for the unsubstituted 1,4-diazepane scaffold. wikipedia.orgnih.gov |

Role of the Morpholinylsulfonyl Moiety in Modulating Molecular Frameworks

The morpholinylsulfonyl group is a sulfonamide derivative of morpholine (B109124). The sulfonyl group (-SO₂-) is known to be a strong electron-withdrawing group. researchgate.net This electronic effect can significantly influence the properties of the molecule to which it is attached. By withdrawing electron density, the sulfonyl group can modulate the basicity of the adjacent nitrogen atom in the 1,4-diazepane ring. This modulation can have profound implications for the molecule's pharmacokinetic and pharmacodynamic profiles. Furthermore, the morpholine ring itself is a polar heterocycle that can participate in hydrogen bonding, potentially enhancing the solubility and bioavailability of the parent molecule. The combination of the sulfonyl and morpholine components introduces a unique blend of electronic and steric properties that can be exploited in the design of novel chemical entities.

Current Research Trajectories and Academic Interest in 1-(4-Morpholinylsulfonyl)-1,4-diazepane (B2627775)

Properties

IUPAC Name |

4-(1,4-diazepan-1-ylsulfonyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O3S/c13-16(14,12-6-8-15-9-7-12)11-4-1-2-10-3-5-11/h10H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIILVWKJLSFKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthesis and Methodological Advancements for 1 4 Morpholinylsulfonyl 1,4 Diazepane

Foundational Synthetic Routes to the 1,4-Diazepane Ring System

The 1,4-diazepane framework is a privileged scaffold in medicinal chemistry, and its synthesis has been the subject of extensive research. A variety of strategies have been developed to construct this seven-membered ring system, ranging from classical cyclization reactions to modern catalytic and domino processes.

Modular Approaches to Seven-Membered Diazacycles

Modular synthesis allows for the construction of complex molecules from simpler, interchangeable building blocks. This approach is highly valued for its flexibility in creating diverse molecular libraries. For 1,4-diazepanes, modular strategies often involve the sequential coupling of components that ultimately form the seven-membered ring.

One such protocol involves the aminolysis of nosylamide-activated aziridines with ω-amino alcohols, followed by a Fukuyama-Mitsunobu cyclization. This four-step sequence is efficient, proceeds under mild conditions with short reaction times, and has been successfully extended from piperazines to the synthesis of novel diazepane and diazocane derivatives, requiring only a single chromatographic purification step at the end. A modular synthetic approach has also been described where combinations of cyclic sulfamidate and hydroxy sulfonamide building blocks are converted into piperazines, 1,4-diazepanes, and 1,5-diazocanes. chemicalbook.com By varying the building blocks, this method allows for control over the ring size, substitution, and configuration of the resulting heterocycle. chemicalbook.com

Reductive Amination Protocols for Diazepane Construction

Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used in the synthesis of amines, including cyclic systems like 1,4-diazepanes. nih.gov This reaction typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

The synthesis of chiral 1,4-diazepanes can be achieved through asymmetric reductive amination. nih.gov An enzymatic intramolecular asymmetric reductive amination has been developed for this purpose, utilizing imine reductases (IREDs) as biocatalysts. reddit.com This method has been successfully applied to the synthesis of (R)- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity. nih.govreddit.com The process involves the intramolecular cyclization and reduction of an aminoketone precursor. reddit.com This biocatalytic approach offers an effective route for constructing optically active 1,4-diazepanes that are important in pharmaceuticals. reddit.com

| Catalyst Type | Substrate Example | Product Example | Key Features |

| Imine Reductase (IRED) | 4-((2-aminoethyl)(5-chlorobenzo[d]oxazol-2-yl)amino)butan-2-one | (R)- or (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | High enantioselectivity (>99% ee); Enzymatic, mild conditions. reddit.com |

| Sodium Borohydride (NaBH₄) | Dialkylated 1,4-diazepane-6-amine intermediates | N,1,4-tri(alkoxy-2-hydroxybenzyl)-DAZA compounds | One-pot synthesis following carbonyl-amine condensation. researchgate.net |

Domino and Cascade Reactions in 1,4-Diazepane Synthesis

Domino and cascade reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. nih.gov These processes increase molecular complexity rapidly and are advantageous for their step- and atom-economy. nih.gov

A notable domino process for synthesizing 1,4-diazepanes involves the in situ generation of an aza-Nazarov reagent from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. mdpi.com This is followed by a cyclization via an intramolecular aza-Michael reaction to form the diazepane ring. mdpi.com Another approach describes a novel cyclization of α-halogenoacetamides with 1-azadienes to prepare monocyclic 1,4-diazepinones in one step under transition-metal-free conditions. nih.gov Furthermore, photoredox-catalyzed cascade reactions have been developed, where a radical addition to an alkene is followed by an intramolecular cyclization to furnish indole-fused 1,4-diazepinones. researchgate.net

Catalytic Methodologies for Diazepane Ring Formation

Transition metal catalysis has emerged as a powerful tool for constructing heterocyclic rings, including the 1,4-diazepane scaffold. Catalysts based on palladium, rhodium, and copper are frequently employed to facilitate bond formations that would otherwise be difficult.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are used for intramolecular C-N bond formation to create diazepine (B8756704) rings. nih.gov An efficient synthesis of substituted 1,4-diazepines has been developed using a Pd-catalyzed amination followed by sequential hydrogenation and intramolecular condensation, which can be conducted in one pot. researchgate.net Rhodium(III)-catalyzed C-H activation and annulation reactions have also been utilized, for instance, in the [4+3] annulation of indole (B1671886) derivatives with cyclopropanols to assemble indole-fused diazepinones under mild conditions. Additionally, Keggin-type heteropolyacids have been shown to be efficient catalysts for the synthesis of 1,4-diazepine derivatives from ketimine intermediates and aldehydes, often resulting in high yields and short reaction times. mdpi.com

| Catalyst | Reaction Type | Starting Materials Example | Key Features |

| Palladium(II) Acetate | C-N Amination / Condensation | (Hetero)aryl halides and aromatic amines | One-pot synthesis; high yields. nih.govresearchgate.net |

| Rhodium(III) complexes | C-H Activation / [4+3] Annulation | Indole derivatives and cyclopropanols | Mild conditions; excellent atom-economy. |

| Heteropolyacids (e.g., H₅PMo₁₀V₂O₄₀) | Condensation | Ketimines and aldehydes | High yields; short reaction times; bifunctional (acidic and redox) character. mdpi.com |

| Copper(I) Iodide | Intramolecular Cross-Coupling | 1-(2-bromobenzyl)azetidine-2-carboxamides | Mild conditions for C-N bond formation. nih.gov |

Regioselective Introduction of the Sulfonyl Group onto Diazepane Scaffolds

Once the 1,4-diazepane ring is formed, the next critical step in the synthesis of 1-(4-Morpholinylsulfonyl)-1,4-diazepane (B2627775) is the regioselective introduction of the 4-morpholinylsulfonyl group. Because the 1,4-diazepane scaffold contains two secondary nitrogen atoms (N1 and N4), direct sulfonylation can lead to a mixture of mono- and di-substituted products, as well as regioisomers. Achieving selectivity for the N1 position is paramount.

Sulfonylation Chemistry for N-Functionalization

The formation of the sulfonamide bond is typically achieved by reacting an amine with a sulfonyl chloride in the presence of a base. For the target molecule, this involves the reaction of the 1,4-diazepane nitrogen with 4-morpholinylsulfonyl chloride. To ensure that the sulfonylation occurs only at the desired nitrogen atom, a common and effective strategy is to use a protecting group.

The synthesis can be strategically planned using a mono-protected 1,4-diazepane derivative, such as tert-butyl 1,4-diazepane-1-carboxylate (1-Boc-1,4-diazepane). This intermediate has one nitrogen protected as a carbamate, leaving the other nitrogen free to react.

The general synthetic sequence is as follows:

Protection: 1,4-Diazepane is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield tert-butyl 1,4-diazepane-1-carboxylate.

Regioselective Sulfonylation: The mono-protected 1-Boc-1,4-diazepane is then reacted with 4-morpholinylsulfonyl chloride. The sulfonylation occurs selectively at the unprotected N4 nitrogen atom. This reaction is typically carried out in a suitable solvent like dichloromethane (B109758) (DCM) with a base such as triethylamine (B128534) (TEA) to neutralize the HCl generated.

Deprotection: The final step is the removal of the Boc protecting group to liberate the free amine at the N1 position. This is commonly achieved under acidic conditions, for example, by using trifluoroacetic acid (TFA) in DCM, or with hydrogen chloride in an organic solvent such as dioxane. reddit.com

This protecting group strategy provides excellent control over the regioselectivity, ensuring the desired this compound isomer is produced as the major product.

Methodologies for Incorporating the Morpholine (B109124) Unit into Sulfonyl Derivatives

The introduction of the morpholine unit into sulfonyl derivatives is a critical step in the synthesis of the target compound. The most direct and widely employed method involves the use of morpholine-4-sulfonyl chloride as a key reagent. This reagent readily reacts with primary and secondary amines to form the corresponding sulfonamides.

A common approach for the synthesis of N-substituted sulfonamides is the reaction of a sulfonyl chloride with an amine in the presence of a base. In the context of this compound, this would involve the reaction of 1,4-diazepane with morpholine-4-sulfonyl chloride. To achieve mono-sulfonylation and prevent the formation of the di-sulfonylated product, it is often necessary to use a protecting group strategy. For instance, mono-Boc-protected 1,4-diazepane can be reacted with morpholine-4-sulfonyl chloride, followed by the deprotection of the Boc group to yield the desired product.

The synthesis of the morpholine moiety itself can be achieved through various methods, such as the reaction of an amino group with 2-chloroethanol. However, for the purpose of incorporating the entire morpholinylsulfonyl group, the use of pre-formed morpholine-4-sulfonyl chloride is generally more efficient.

Table 1: Comparison of Methodologies for Morpholine-Sulfonyl Moiety Incorporation

| Methodology | Reagents | Advantages | Disadvantages |

| Direct Sulfonylation | 1,4-Diazepane, Morpholine-4-sulfonyl chloride, Base | One-step reaction | Difficult to control mono-sulfonylation, potential for di-sulfonylation |

| Protected Amine Sulfonylation | N-Boc-1,4-diazepane, Morpholine-4-sulfonyl chloride, Base; followed by acid for deprotection | Good control of mono-sulfonylation | Two-step process (protection and deprotection) |

Analytical Strategies for Reaction Monitoring and Product Characterization during Synthesis

Robust analytical methods are essential for monitoring the progress of the synthesis and for the thorough characterization of the final product, this compound.

Reaction Monitoring:

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of both the sulfonylation and deprotection steps. openpharmaceuticalsciencesjournal.com By comparing the retention factor (Rf) of the starting materials, intermediates, and products, the consumption of reactants and the formation of the desired compound can be tracked. A suitable eluent system, such as a mixture of chloroform (B151607) and methanol, can be used for this purpose. openpharmaceuticalsciencesjournal.com

Product Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for the structural elucidation of the final product.

In the 1H NMR spectrum, one would expect to see characteristic signals for the protons of the morpholine ring, typically in the range of 3.6-3.8 ppm for the protons adjacent to the oxygen and 3.2-3.4 ppm for the protons adjacent to the nitrogen. The protons of the diazepane ring would appear as a series of multiplets in the aliphatic region.

The 13C NMR spectrum would show distinct signals for the carbons of the morpholine and diazepane rings.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands would include those for the S=O stretching of the sulfonamide group, typically appearing in the regions of 1350-1300 cm-1 (asymmetric) and 1160-1130 cm-1 (symmetric). openpharmaceuticalsciencesjournal.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. Electrospray ionization (ESI) is a common technique for this type of molecule, and the protonated molecular ion [M+H]+ would be expected. researchgate.net

Table 2: Expected Analytical Data for this compound

| Analytical Technique | Expected Observations |

| 1H NMR | Signals for morpholine protons (~3.2-3.8 ppm), signals for diazepane protons (aliphatic region), and a signal for the NH proton. |

| 13C NMR | Distinct signals for the carbons of the morpholine and diazepane rings. |

| FTIR (cm-1) | ~1350-1300 (asymmetric SO2 stretch), ~1160-1130 (symmetric SO2 stretch), N-H stretching. |

| Mass Spectrometry (ESI) | Presence of the protonated molecular ion [M+H]+. |

Exploration of Chemical Reactivity and Transformation Mechanisms of 1 4 Morpholinylsulfonyl 1,4 Diazepane

Chemical Stability and Degradation Pathways of the Sulfonamide Linkage

The sulfonamide group is generally considered a stable functional group. However, under certain conditions, the sulfur-nitrogen (S-N) bond can undergo cleavage. The stability of the sulfonamide linkage in 1-(4-morpholinylsulfonyl)-1,4-diazepane (B2627775) is influenced by factors such as pH and temperature.

Hydrolysis is a primary degradation pathway for sulfonamides. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In acidic media, the reaction likely involves protonation of one of the nitrogen atoms, followed by nucleophilic attack of water on the sulfur atom. The specific site of protonation (diazepane or morpholine (B109124) nitrogen) would influence the reaction rate.

Base-Catalyzed Hydrolysis: Under basic conditions, the mechanism may involve the deprotonation of the sulfonamide nitrogen (if one were present) or direct nucleophilic attack of a hydroxide (B78521) ion on the sulfonyl group. For N-substituted sulfonamides like the title compound, direct nucleophilic attack is the more probable pathway.

Studies on the hydrolysis of various sulfonamides have shown that the reaction rates are dependent on the substituents attached to the sulfur and nitrogen atoms. For instance, the hydrolysis of N-methyl-N-nitroso-p-toluenesulfonamide has been studied in both acidic and alkaline conditions, demonstrating the susceptibility of the sulfonamide linkage to cleavage under these conditions. researchgate.net

Beyond simple hydrolysis, other degradation pathways could involve cleavage of the C-N or C-S bonds, as has been observed in the ceria-catalyzed hydrolytic cleavage of other sulfonamides. google.com This could lead to the formation of morpholine, 1,4-diazepane, and sulfonic acid derivatives. The specific products would depend on the reaction conditions and the relative strengths of the bonds within the molecule.

Table 1: Potential Degradation Products of the Sulfonamide Linkage

| Degradation Pathway | Potential Products |

| S-N Bond Cleavage | Morpholine, 1-sulfonyl-1,4-diazepane derivatives |

| C-N Bond Cleavage (Diazepane) | 4-Morpholinylsulfonamide, ring-opened diazepane fragments |

| C-S Bond Cleavage | Morpholine derivatives, sulfur-containing diazepane fragments |

Transformations Involving the 1,4-Diazepane Ring Nitrogens

The two nitrogen atoms within the 1,4-diazepane ring are key centers of reactivity. Their nucleophilic and basic character allows for a variety of chemical transformations.

The nitrogen atoms of the 1,4-diazepane ring are nucleophilic, with the N4 nitrogen being more so due to the electron-withdrawing effect of the sulfonyl group on the N1 nitrogen. This differential reactivity allows for selective functionalization.

Electrophilic Reactions: While the nitrogen atoms themselves are nucleophilic, the presence of the electron-withdrawing sulfonyl group can make the protons on the carbon atoms adjacent to the N1 nitrogen susceptible to deprotonation by a strong base, creating a nucleophilic center on the carbon.

The seven-membered 1,4-diazepane ring can undergo various rearrangements, including ring-opening, ring-contraction, and ring-expansion reactions, often prompted by specific reagents or reaction conditions.

Ring-Opening Reactions: Ring-opening of the 1,4-diazepane ring can be initiated by nucleophilic attack, particularly if the ring is activated. For instance, N-acylation can enhance the reactivity of the ring towards ring-opening. nih.gov Studies on related azetidine-fused 1,4-benzodiazepines have demonstrated that N-methylation followed by nucleophilic attack can lead to the opening of the four-membered ring. beilstein-journals.org A similar principle could be applied to the seven-membered ring of this compound under appropriate conditions.

Ring-Contraction and Ring-Expansion Reactions: Ring-contraction of diazepine (B8756704) derivatives to form smaller rings, such as pyrroles, has been reported. researchgate.net Conversely, ring-expansion reactions of smaller rings to form diazepines are also known synthetic strategies. researchgate.netyoutube.com While specific examples for N-sulfonylated 1,4-diazepanes are not readily available, these transformations represent potential reactivity pathways for the title compound under specific synthetic conditions, likely involving rearrangement of intermediates.

Chemical Modifications of the Morpholine Ring within the Sulfonyl Moiety

The morpholine ring attached to the sulfonyl group is generally stable. However, it can undergo certain chemical modifications, although these are less common than reactions involving the diazepane ring.

The synthesis of substituted morpholines is well-established and often involves intramolecular cyclization reactions. researchgate.netresearchgate.net Modification of the existing morpholine ring in this compound would likely require harsh conditions that could also affect other parts of the molecule.

Potential reactions could include:

Oxidative Ring Cleavage: Under strong oxidizing conditions, the morpholine ring could undergo cleavage. For example, visible light-promoted oxidative ring-opening of morpholine derivatives has been reported. google.com

Substitution Reactions: Electrophilic substitution on the morpholine ring is unlikely due to its saturated and non-aromatic nature. Nucleophilic substitution would require the presence of a good leaving group on the ring, which is not present in the parent structure.

Reaction Kinetics and Thermodynamic Considerations in Derivatives of this compound

Detailed kinetic and thermodynamic data for this compound are not available in the public domain. However, general principles and data from related compounds can provide insights.

Reaction Kinetics: The rates of the reactions discussed above would be influenced by several factors, including the nature of the reagents, solvent, temperature, and the presence of catalysts. For instance, the kinetics of hydrolysis of cyclic sulfonamides have been studied, and the rates are highly dependent on pH and the ring size. beilstein-journals.orgnih.gov The conformational flexibility of the seven-membered diazepane ring could also play a role in reaction kinetics. e3s-conferences.orgmdpi.com

Table 2: Summary of Potential Reactivity

| Moiety | Type of Reaction | Potential Outcome |

| Sulfonamide Linkage | Hydrolysis (Acid/Base Catalyzed) | Cleavage to form morpholine and diazepane derivatives |

| 1,4-Diazepane Ring | Nucleophilic reaction at N4 | Alkylation, acylation |

| 1,4-Diazepane Ring | Ring-opening | Formation of linear amino-sulfonamide derivatives |

| 1,4-Diazepane Ring | Ring-contraction/expansion | Formation of different heterocyclic systems |

| Morpholine Ring | Oxidative cleavage | Ring-opening to form linear ether-amine derivatives |

Conformational Analysis and Advanced Spectroscopic Characterization of 1 4 Morpholinylsulfonyl 1,4 Diazepane

Elucidation of Molecular Conformation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure and dynamic behavior of molecules in solution. For a molecule such as 1-(4-Morpholinylsulfonyl)-1,4-diazepane (B2627775), which contains two flexible heterocyclic rings, NMR provides critical insights into the conformational preferences and energy barriers associated with ring inversions.

The morpholine (B109124) moiety within the target compound is subject to conformational dynamics, primarily a chair-to-chair ring inversion. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is the principal method for studying such processes. acs.org

Studies on analogous N-arylsulfonyl morpholines have shown that the morpholine ring predominantly adopts a chair conformation. acs.orgnih.gov The nitrogen atom within the ring typically exhibits a flattened pyramidal geometry. nih.gov The energy barrier to ring inversion in these systems is influenced by the nature of the substituent on the sulfonyl group. For a series of N-arylsulfonyl morpholines, the free energy barriers (ΔG‡) for this inversion have been determined to be in the range of 9.2–10.3 kcal/mol. acs.orgnih.gov This barrier is quantifiable by observing the coalescence of NMR signals for the axial and equatorial protons of the morpholine ring as the temperature is raised. At low temperatures, separate signals are observed for the axial and equatorial protons, which broaden and merge into a single averaged signal at higher temperatures as the rate of ring inversion increases. acs.org The effect of exocyclic conjugation in the N-S bond can influence this energy barrier; greater electron-withdrawing power in the sulfonyl substituent tends to lower the barrier. acs.orgnih.gov

For this compound, the morpholine ring is expected to exhibit similar dynamic behavior, with a comparable energy barrier for its chair-to-chair interconversion.

| Parameter | Value Range for N-Sulfonyl Morpholines |

| Predominant Conformation | Chair |

| Ring Inversion Barrier (ΔG‡) | 9.2–10.3 kcal/mol |

This interactive table summarizes typical values found in related N-sulfonyl morpholine systems.

The seven-membered 1,4-diazepane ring is significantly more flexible than the six-membered morpholine ring and can exist in multiple low-energy conformations. The most stable conformations for the parent homopiperazine (B121016) (1,4-diazepane) ring are pseudo-chair forms. mdpi.com However, substitution on the nitrogen atoms, as in the title compound, profoundly influences these preferences.

Conformational analyses of N,N'-disubstituted 1,4-diazepanes have revealed that the ring often adopts a twist-boat conformation as its low-energy state. nih.gov This preference can be driven by factors such as the avoidance of steric strain and the potential for intramolecular interactions. nih.gov The presence of a bulky morpholinylsulfonyl group at the N-1 position would be a significant factor in determining the conformational equilibrium of the diazepane ring in this compound. The interplay between various conformers, such as twist-chair and twist-boat forms, is a key aspect of its structural chemistry. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

In the crystal structure of 1,4-ditosyl-1,4-diazepane, the seven-membered diazepane ring was found to be disordered, existing in two distinct conformations. nih.gov This observation underscores the conformational flexibility of the diazepane ring system, even within the constraints of a crystal lattice. The dihedral angle between the two phenyl rings in this structure was 82.88 (7)°. nih.gov The molecular conformation was stabilized by weak intramolecular C-H···O hydrogen bonds. nih.gov

| Structural Feature | Expected Observation | Reference Analog |

| Diazepane Ring Conformation | Twisted (Potentially disordered) | 1,4-ditosyl-1,4-diazepane nih.gov |

| Morpholine Ring Conformation | Chair | N-sulfonyl morpholines acs.orgnih.gov |

| Stabilizing Interactions | Intramolecular/Intermolecular C-H···O bonds | 1,4-ditosyl-1,4-diazepane nih.gov |

This interactive table outlines the expected solid-state structural features based on analogous compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and probing molecular structure. americanpharmaceuticalreview.comnih.gov The spectra provide a molecular "fingerprint" based on the vibrational modes of the molecule's covalent bonds. americanpharmaceuticalreview.com

For this compound, the key vibrational modes can be assigned to its constituent parts: the morpholine ring, the sulfonyl group, and the diazepane ring.

Sulfonyl Group (SO₂): This group gives rise to two characteristic and strong stretching vibrations. The asymmetric (ν_as) and symmetric (ν_s) stretching modes are expected to appear in the regions of 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹, respectively. These bands are typically prominent in both IR and Raman spectra.

Morpholine Ring: The C-O-C ether linkage within the morpholine ring will produce a strong asymmetric stretching band in the IR spectrum, typically around 1115 cm⁻¹. The C-N stretching vibrations of the tertiary amine in the morpholine will appear in the 1200-1020 cm⁻¹ region.

1,4-Diazepane Ring: The C-N stretching vibrations of the diazepane ring will also contribute to the complex region between 1250 and 1020 cm⁻¹. The N-H bond of the secondary amine in the diazepane ring would show a stretching vibration in the 3500–3300 cm⁻¹ region and a bending vibration around 1650–1580 cm⁻¹.

C-H Bonds: Aliphatic C-H stretching vibrations from the methylene (B1212753) groups of both rings are expected in the 3000–2850 cm⁻¹ range, while C-H bending (scissoring and wagging) modes will appear in the 1470–1345 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350–1300 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160–1120 |

| Morpholine Ether (C-O-C) | Asymmetric Stretch | ~1115 |

| Diazepane Amine (N-H) | Stretch | 3500–3300 |

| Aliphatic (C-H) | Stretch | 3000–2850 |

| Aliphatic (CH₂) | Bend (Scissor) | 1470–1450 |

This interactive table presents the expected characteristic vibrational frequencies for the key functional groups.

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org Techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are highly sensitive to the three-dimensional arrangement of atoms. saschirality.org

While this compound itself is achiral due to the absence of any stereogenic centers, its seven-membered diazepane ring is conformationally chiral. researchgate.net Similar to the related 1,4-benzodiazepine (B1214927) systems, the non-planar diazepine (B8756704) ring can exist as a pair of rapidly interconverting enantiomeric conformers (e.g., P and M helicity in twist conformations). researchgate.net

If the molecule were to bind to a chiral environment, such as a protein receptor or a chiral stationary phase, one of these conformers might be preferentially stabilized. researchgate.net In such a scenario, an induced circular dichroism (ICD) spectrum would be observed. The sign and intensity of the Cotton effects in the CD spectrum could then be used to determine the preferred conformation of the bound ligand. Therefore, while the compound is achiral in isolation, chiroptical spectroscopy would be a powerful tool to study its stereochemistry upon interaction with other chiral molecules. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization.

For this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. Under electron impact (EI) or other ionization methods, the molecule is expected to undergo characteristic fragmentation. Plausible fragmentation pathways would include:

Cleavage of the N-S Bond: A primary fragmentation would likely be the cleavage of the sulfonamide bond, leading to the formation of a morpholinylsulfonyl cation ([C₄H₈NO₂S]⁺) and a 1,4-diazepane radical, or a 1,4-diazepanyl cation ([C₅H₁₁N₂]⁺) and a morpholinylsulfonyl radical.

Fragmentation of the Diazepane Ring: The diazepane ring can undergo cleavage, typically involving the loss of ethylene (B1197577) or propylene (B89431) fragments, leading to a series of smaller amine-containing ions.

Fragmentation of the Morpholine Ring: The morpholine ring can also fragment, often through the loss of formaldehyde (B43269) (CH₂O) or ethylene oxide.

Loss of SO₂: Rearrangement followed by the loss of a neutral sulfur dioxide (SO₂) molecule is a common fragmentation pathway for sulfonamides. researchgate.net

The precise fragmentation pattern would help to confirm the connectivity of the morpholinyl, sulfonyl, and diazepane moieties.

| m/z Value (Proposed) | Ion Structure | Fragmentation Pathway |

| 249 | [C₉H₁₉N₃O₂S]⁺ | Molecular Ion (M⁺) |

| 150 | [C₄H₈NO₂S]⁺ | Morpholinylsulfonyl cation |

| 99 | [C₅H₁₁N₂]⁺ | 1,4-Diazepanyl cation |

| 185 | [M - SO₂]⁺ | Loss of sulfur dioxide |

| 86 | [C₄H₈NO]⁺ | Morpholine ring fragment |

This interactive table outlines a proposed fragmentation pattern and the corresponding mass-to-charge ratios (m/z).

Computational Chemistry and Theoretical Investigations of 1 4 Morpholinylsulfonyl 1,4 Diazepane

Quantum Mechanical Calculations for Electronic Structure and Stability

Currently, there are no publicly available quantum mechanical calculations detailing the electronic structure and stability of 1-(4-Morpholinylsulfonyl)-1,4-diazepane (B2627775). Such studies, typically employing methods like Hartree-Fock (HF) or post-HF methods, would be crucial for understanding the molecule's fundamental properties. Key parameters that could be determined include:

Molecular Orbital Energies (HOMO/LUMO): These calculations would reveal the molecule's electronic frontier orbitals, providing insights into its reactivity, kinetic stability, and electron-donating or -accepting capabilities.

Electron Density Distribution and Mulliken Atomic Charges: Mapping the electron density would identify regions of high and low electron concentration, indicating potential sites for electrophilic or nucleophilic attack. Atomic charge calculations would quantify the partial charges on each atom, further elucidating the molecule's polarity and electrostatic interactions.

Ab Initio and Density Functional Theory (DFT) Studies on Reaction Pathways

Detailed theoretical investigations into the reaction pathways involving this compound using ab initio or Density Functional Theory (DFT) methods have not been reported. DFT studies, in particular, would be invaluable for:

Mapping Potential Energy Surfaces: Elucidating the energy landscapes of potential reactions, such as synthesis or metabolism, would help in identifying transition states and reaction intermediates.

Calculating Activation Energies: Determining the energy barriers for various reaction steps would provide a quantitative measure of reaction kinetics and help predict the feasibility of different chemical transformations.

Investigating Reaction Mechanisms: DFT can be used to model the step-by-step process of chemical reactions at the electronic level, offering a detailed understanding of bond formation and cleavage.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

While general conformational analyses of N,N-disubstituted-1,4-diazepane derivatives have been performed, specific molecular mechanics and dynamics simulations for this compound are not available. The seven-membered diazepane ring is known for its conformational flexibility, and understanding its preferred geometries is critical for predicting its biological activity. Such simulations would aim to:

Identify Low-Energy Conformers: Molecular mechanics calculations could systematically explore the conformational space to identify the most stable chair, boat, and twist-boat conformations of the diazepane ring.

Simulate Dynamic Behavior: Molecular dynamics (MD) simulations would provide a time-resolved picture of the molecule's movements, revealing the dynamic equilibrium between different conformers and the flexibility of the morpholinylsulfonyl substituent.

Analyze Intramolecular Hydrogen Bonding: MD simulations could also identify and quantify the persistence of any intramolecular hydrogen bonds that might influence the conformational preferences.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

No computational studies predicting the spectroscopic parameters (e.g., NMR, IR, UV-Vis) of this compound have been published. Theoretical predictions of spectra are a powerful tool for structural elucidation and for validating experimental data. The expected outcomes of such studies would include:

¹H and ¹³C NMR Chemical Shifts: Quantum mechanical calculations can predict NMR chemical shifts with a reasonable degree of accuracy, aiding in the assignment of experimental spectra.

Infrared (IR) Vibrational Frequencies: Theoretical IR spectra can help in assigning the vibrational modes of the molecule, providing a fingerprint for its functional groups.

Electronic Transitions (UV-Vis): Time-dependent DFT (TD-DFT) calculations could predict the electronic absorption spectra, providing information about the molecule's chromophores and its behavior in the presence of light.

In Silico Modeling of Intramolecular Interactions and Stereoelectronic Effects

A detailed in silico analysis of the intramolecular interactions and stereoelectronic effects governing the structure and reactivity of this compound is currently absent from the literature. Such modeling would provide a deeper understanding of:

Non-Covalent Interactions: Identifying and quantifying intramolecular non-covalent interactions, such as van der Waals forces and hydrogen bonds, would clarify their role in stabilizing specific conformations.

Stereoelectronic Effects: Investigating effects like anomeric or gauche interactions could explain unusual conformational preferences or reactivity patterns. For instance, the orientation of the lone pairs on the nitrogen and oxygen atoms relative to adjacent sigma bonds could significantly influence the molecule's properties.

Scaffold Derivatization and Chemical Diversification of the 1 4 Morpholinylsulfonyl 1,4 Diazepane Framework

Strategies for Functionalizing the Diazepane Ring System

The 1,4-diazepane ring possesses two nitrogen atoms, one of which is part of the sulfonamide linkage, leaving the other available for functionalization. Common strategies to introduce chemical diversity at this position include N-alkylation and N-arylation reactions.

N-Alkylation: The secondary amine in the diazepane ring can be readily alkylated using various alkyl halides or through reductive amination. nih.gov For instance, reaction with alkyl bromides can introduce a range of substituents, from simple alkyl chains to more complex functional groups. researchgate.net Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, is another effective method for introducing diverse alkyl groups. nih.gov

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the N-arylation of cyclic amines like 1,4-diazepane. nih.gov This allows for the introduction of a wide variety of aryl and heteroaryl substituents, significantly expanding the chemical space around the diazepane core. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and accommodating a broad substrate scope. nih.gov

A summary of potential functionalization reactions for the diazepane ring is presented in the table below.

| Reaction Type | Reagents and Conditions | Potential Substituents |

| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃) | Methyl, ethyl, benzyl, functionalized alkyl chains |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH₄) | Substituted benzyls, various alkyl groups |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, ligand, base | Phenyl, substituted phenyls, heteroaryls |

Exploration of Substitution Patterns on the Morpholine (B109124) Moiety

The morpholine moiety is a common feature in many biologically active compounds, often introduced to improve pharmacokinetic properties such as solubility and metabolic stability. nih.govacs.org While the parent 1-(4-morpholinylsulfonyl)-1,4-diazepane (B2627775) contains an unsubstituted morpholine ring, introducing substituents on this heterocycle can further modulate the compound's properties.

The synthesis of substituted morpholines can be achieved through various methods, including the cyclization of appropriately substituted amino alcohols. researchgate.net Once a substituted morpholine is obtained, it can be converted to the corresponding morpholine-4-sulfonyl chloride, which can then be reacted with 1,4-diazepane to yield the desired derivatized final compound. researchgate.net

Substitutions on the morpholine ring can be strategically placed to explore different regions of chemical space. For example, alkyl or aryl groups can be introduced to probe steric interactions, while polar functional groups can be incorporated to enhance solubility or introduce new hydrogen bonding capabilities. e3s-conferences.orgacs.org

Synthesis of Analogues with Modified Sulfonamide Linkages

The sulfonamide linkage is a critical component of the this compound scaffold, influencing its conformational rigidity and electronic properties. wikipedia.org Modification of this linker can be achieved by synthesizing analogues with bioisosteric replacements for the sulfonamide group. Bioisosteres are functional groups that possess similar physicochemical properties and can elicit similar biological responses. nih.gov

Common bioisosteres for the sulfonamide group include:

Sulfonimidamides: These analogues replace one of the sulfonyl oxygens with a nitrogen atom, altering the hydrogen bonding capacity and electronic distribution. researchgate.net

Reverse Sulfonamides: In this modification, the connectivity of the sulfonamide group is reversed.

The synthesis of these analogues would require different starting materials and synthetic routes. For example, the synthesis of a sulfonimidamide analogue would involve the reaction of a sulfonimidoyl chloride with 1,4-diazepane. The table below illustrates potential modifications to the sulfonamide linker.

| Linker Modification | Structure | Rationale for Modification |

| Sulfonamide (Parent) | -SO₂-NR- | Baseline structure |

| Sulfonimidamide | -S(O)(NR')-NR- | Altered hydrogen bonding and electronics |

| Reverse Sulfonamide | -NR-SO₂- | Different spatial arrangement of functional groups |

The exploration of these modified linkages can lead to compounds with altered chemical properties and potentially different biological activities. tandfonline.comuaeu.ac.ae

Library Synthesis and High-Throughput Chemistry Methodologies for Analogues

The systematic derivatization of the this compound scaffold lends itself well to library synthesis and high-throughput chemistry approaches. These methodologies allow for the rapid generation of a large number of analogues for screening and SAR studies.

Flow Chemistry: Flow chemistry offers a safe, efficient, and scalable method for the synthesis of compound libraries. acs.org For the synthesis of this compound analogues, a flow-based approach could be employed for the sulfonylation reaction. A solution of 1,4-diazepane could be flowed through a reactor where it is mixed with a stream of a solution containing various substituted morpholine-4-sulfonyl chlorides, allowing for the rapid synthesis of a library of compounds with diverse morpholine moieties. researchgate.net

High-Throughput Screening (HTS) Compatible Synthesis: Miniaturized reaction formats, such as those performed in 96- or 1536-well plates, are compatible with HTS. jk-sci.com The synthesis of analogues can be performed in parallel in these formats, followed by direct biological screening without the need for extensive purification of each individual compound. This approach significantly accelerates the drug discovery process.

Influence of Structural Modifications on Chemical Properties and Reactivity

Structural modifications to the this compound framework can have a profound impact on its chemical properties and reactivity.

Conformational Effects: The substitution pattern on the 1,4-diazepane ring can influence its conformational preference. For example, bulky N-substituents can lead to specific chair-boat or twist-boat conformations, which may be important for receptor binding. nih.gov

Physicochemical Properties: Modifications to the morpholine moiety can alter the compound's lipophilicity (LogP) and aqueous solubility. The introduction of polar groups on the morpholine ring is expected to increase solubility, while the addition of nonpolar substituents will likely increase lipophilicity. e3s-conferences.org

Reactivity: The electronic nature of the substituents on the aryl ring of a sulfonamide can influence the reactivity of the sulfonamide group itself. Electron-withdrawing groups can increase the acidity of the sulfonamide N-H proton (if present), while electron-donating groups can have the opposite effect.

The interplay of these structural modifications and their resulting effects on the chemical properties of the molecule are crucial for the rational design of new analogues with desired characteristics.

Future Prospects and Interdisciplinary Contributions in the Chemistry of 1 4 Morpholinylsulfonyl 1,4 Diazepane

Advancements in Asymmetric Synthesis of Diazepane Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of asymmetric syntheses to produce enantiomerically pure compounds is a critical area of research in pharmaceutical development. chiralpedia.comfrontiersin.org For diazepane derivatives, the seven-membered ring's conformational flexibility presents a unique challenge in controlling stereochemistry.

Future advancements in the asymmetric synthesis of 1-(4-Morpholinylsulfonyl)-1,4-diazepane (B2627775) and its analogs are anticipated to leverage cutting-edge catalytic methods. Copper-catalyzed intramolecular cyclization reactions, for instance, have shown great promise in the enantioselective synthesis of dibenzo[b,d]azepines, which also feature a seven-membered ring. researchgate.netnih.govsemanticscholar.org Adapting such methodologies could provide access to chiral 1,4-diazepane cores. The use of chiral ligands, such as biphosphines (e.g., BINAP, Ph-BPE), in conjunction with a metal catalyst can create a chiral environment that directs the formation of one enantiomer over the other. nih.gov

Another promising avenue is the use of organocatalysis, which has emerged as a powerful tool for asymmetric transformations. mdpi.com Chiral Brønsted acids or bases can be employed to catalyze key bond-forming reactions in the synthesis of the diazepane ring, thereby inducing enantioselectivity. frontiersin.org The development of novel chiral catalysts will be crucial for achieving high yields and excellent enantioselectivities for these flexible ring systems.

Table 1: Potential Catalytic Systems for Asymmetric Synthesis of Diazepane Derivatives

| Catalyst System | Ligand/Catalyst Type | Potential Transformation | Anticipated Advantage |

|---|---|---|---|

| Copper(I) / Chiral Biphosphine | (R,R)-Ph-BPE | Intramolecular Reductive Cyclization | High diastereoselectivity and enantioselectivity. nih.gov |

| Palladium(0) / Chiral Ligand | BINAP | Asymmetric C-N Coupling | Versatility with various substrates. |

| Chiral Phosphoric Acid | Organocatalyst | Enantioselective Ring Closure | Metal-free, environmentally benign conditions. frontiersin.org |

| Bifunctional Squaramide | Organocatalyst | Asymmetric Michael Addition | High enantioselectivity through hydrogen bonding. frontiersin.org |

Development of Novel Catalytic Systems for Compound Transformations

Beyond the initial synthesis, the development of novel catalytic systems is essential for the efficient functionalization and transformation of the this compound scaffold. Such transformations are key to creating libraries of related compounds for structure-activity relationship (SAR) studies.

Heteropolyacids (HPAs) have been demonstrated as efficient catalysts for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. nih.gov Their strong Brønsted acidity allows for the activation of substrates under mild conditions, leading to high yields and shorter reaction times. nih.gov These catalysts could be employed for various transformations on the diazepane ring or for the synthesis of more complex fused-ring systems.

Transition metal catalysis, particularly with palladium, copper, and rhodium, will continue to play a pivotal role. These catalysts can facilitate a wide range of reactions, including cross-coupling, C-H activation, and carbonylation, allowing for the introduction of diverse functional groups onto the diazepane scaffold. The development of catalysts that are more active, selective, and tolerant of different functional groups will be a key area of future research.

Application of Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including improved safety, efficiency, scalability, and process control. mtak.huspringerprofessional.deegasmoniz.com.pt The synthesis of active pharmaceutical ingredients (APIs) and heterocyclic compounds is increasingly benefiting from this technology. springerprofessional.debohrium.com

A multi-step continuous flow synthesis of this compound could be envisioned, where each reaction step is performed in a dedicated reactor module. durham.ac.uk This approach would allow for the safe handling of potentially hazardous reagents and intermediates, as only small volumes are reacting at any given time. mtak.hu Furthermore, in-line purification and analysis techniques can be integrated into the flow system, enabling real-time optimization and quality control. egasmoniz.com.ptnih.gov The application of flow chemistry could significantly streamline the production of this compound and its derivatives, making them more accessible for research and development. researchgate.net

Table 2: Comparison of Batch vs. Potential Flow Synthesis of this compound

| Parameter | Traditional Batch Synthesis | Potential Flow Synthesis |

|---|---|---|

| Safety | Handling of large volumes of reagents. | Small reaction volumes, enhanced heat and mass transfer. mtak.hu |

| Scalability | Often requires re-optimization for larger scales. | Scalable by running the system for longer durations. springerprofessional.de |

| Process Control | Difficult to precisely control temperature and mixing. | Precise control over reaction parameters (temp, pressure, time). bohrium.com |

| Efficiency | May involve multiple manual workup and purification steps. | Potential for in-line purification and automation. nih.gov |

Integration with Supramolecular Chemistry for Novel Architectures

Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers exciting possibilities for creating novel materials and functional architectures. bbau.ac.inresearchgate.net The this compound molecule possesses several functional groups capable of participating in such interactions. The sulfonamide group is a well-known hydrogen bond donor and acceptor, and its rigid nature can direct the formation of ordered crystalline structures. nih.govnih.govwikipedia.org

The morpholine (B109124) and diazepane rings also contain nitrogen and oxygen atoms that can act as hydrogen bond acceptors. These interactions could be exploited to assemble molecules of this compound into higher-order structures like tapes, sheets, or even porous frameworks. researchgate.net Furthermore, this compound could act as a "guest" molecule within a "host" system, such as a cyclodextrin or a calixarene, leading to the formation of inclusion complexes with potential applications in drug delivery or sensing. bbau.ac.inthno.org The study of the supramolecular chemistry of this compound could lead to the development of new materials with tailored properties.

Contribution to Fundamental Understanding of Large Ring Heterocycle Chemistry

Seven-membered heterocyclic rings like 1,4-diazepane are prevalent in many biologically active compounds. nih.govresearchgate.net However, their conformational flexibility and the often complex reaction pathways for their synthesis and functionalization mean that our fundamental understanding of their chemistry is still evolving. researchgate.net

This compound can serve as a valuable model system for studying the chemistry of large-ring heterocycles. The sulfonamide group introduces a degree of rigidity and provides a spectroscopic handle for studying the conformational dynamics of the diazepane ring. Detailed computational and experimental studies on this molecule could provide insights into:

Conformational Preferences: Understanding how the substituents on the diazepane ring influence its preferred three-dimensional shape.

Reaction Mechanisms: Elucidating the pathways of reactions involving the ring, such as ring-opening, ring-contraction, or functionalization at specific positions.

Structure-Property Relationships: Correlating the structural features of the molecule with its physical, chemical, and biological properties.

By contributing to the fundamental knowledge base of large-ring heterocycle chemistry, research on this compound can pave the way for the rational design of new drugs and materials based on the diazepane scaffold. researchgate.net

Q & A

Q. What are the standard synthetic routes for 1,4-diazepane derivatives, including 1-(4-Morpholinylsulfonyl)-1,4-diazepane?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : React 1,4-diazepane with a sulfonyl chloride derivative (e.g., 4-morpholinylsulfonyl chloride) in a polar aprotic solvent (e.g., DMF) using a base (e.g., KCO) to facilitate sulfonamide bond formation .

- Step 2 : Purify the crude product via column chromatography (e.g., silica gel or alumina, with eluents like chloroform/methanol 95:5) to isolate the target compound .

- Key Parameters : Reaction temperature (often room temperature), stoichiometric ratios, and catalyst selection (e.g., KI for halogen displacement) are critical for yield optimization .

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Look for characteristic peaks:

- Diazepane ring protons: Multiplets between δ 1.7–2.1 ppm (methylene groups) and δ 3.4–3.6 ppm (N-adjacent CH) .

- Morpholinylsulfonyl group: Singlets or broad peaks for sulfonamide NH (if present) and morpholine ring protons (δ 3.0–3.8 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns. For example, a derivative with molecular weight ~300 Da may show a base peak at m/z 245.85 (trifluoromethyl-substituted analog) .

Q. What structural features of 1,4-diazepane derivatives influence their conformational flexibility and reactivity?

- Methodological Answer :

- Ring Flexibility : The seven-membered diazepane ring exhibits chair-like and boat-like conformations, affecting nucleophilicity at nitrogen centers .

- Substituent Effects : Electron-withdrawing groups (e.g., sulfonyl, trifluoromethyl) reduce basicity of the adjacent nitrogen, while bulky substituents (e.g., aryl groups) sterically hinder reactions .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in the preparation of this compound analogs?

- Methodological Answer :

- Catalyst Screening : Test alternatives to KI (e.g., phase-transfer catalysts) to improve halogen displacement efficiency .

- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to minimize side reactions.

- Temperature Gradients : Use microwave-assisted synthesis for rapid heating/cooling cycles to favor product formation .

- Yield Tracking : Compare isolated yields vs. LC-MS purity at each step to identify bottlenecks .

Q. How can structure-activity relationship (SAR) studies guide the design of 1,4-diazepane derivatives for specific biological targets (e.g., GPCRs)?

- Methodological Answer :

- Targeted Modifications : Introduce substituents (e.g., aryl, trifluoromethyl) at the diazepane nitrogen to enhance receptor binding. For example:

- CB2 Receptor Agonists : Isoxazole or tetrahydropyran groups improve potency (EC down to 1 nM) and solubility .

- In Silico Docking : Use software (e.g., AutoDock) to predict binding poses with receptors like dopamine D3 or Rho kinase .

- Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors (e.g., sulfonyl oxygen) for target engagement .

Q. How should researchers resolve contradictions in reported biological activities of structurally similar 1,4-diazepane derivatives?

- Methodological Answer :

- Assay Standardization : Re-test compounds under uniform conditions (e.g., cell lines, incubation time) to eliminate variability .

- Metabolic Stability Analysis : Compare microsomal half-lives (e.g., human liver microsomes) to assess if differences in activity stem from pharmacokinetics .

- Data Reconciliation : Use multivariate analysis (e.g., PCA) to correlate substituent electronic effects (Hammett σ values) with bioactivity trends .

Q. What computational strategies (e.g., DFT) can predict the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to determine HOMO/LUMO energies, aiding in reactivity prediction (e.g., nucleophilic attack sites) .

- Solvent Effects : Include PCM models to simulate dielectric environments (e.g., water, DMSO) for accurate redox potential estimation .

- Validation : Compare computed NMR chemical shifts (e.g., using GIAO) with experimental data to verify accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.